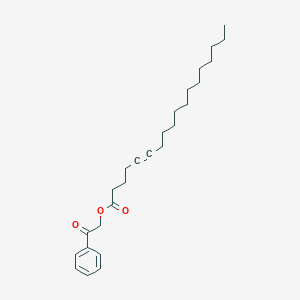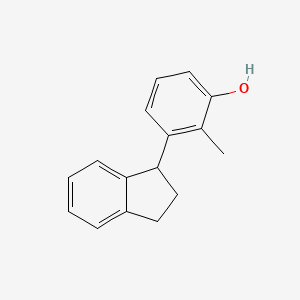
Carbanide;manganese(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;manganese(2+), also known as manganese carbanide, is a compound consisting of a manganese ion with a +2 charge and a carbanide ion. Manganese is a transition metal with the atomic number 25 and is known for its various oxidation states and catalytic properties. Carbanide ions are carbon-based anions that play a significant role in organic and inorganic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of carbanide;manganese(2+) can be achieved through several synthetic routes. One common method involves the reaction of manganese(II) salts with carbanide sources under controlled conditions. For example, manganese(II) chloride can react with a carbanide source in an inert atmosphere to form the desired compound. The reaction conditions typically include anhydrous solvents and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of carbanide;manganese(2+) often involves large-scale reactions using manganese ores and carbon sources. The process may include steps such as reduction of manganese oxides with carbon at high temperatures to produce manganese metal, followed by reaction with carbanide sources to form the compound. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;manganese(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese, such as manganese(III) or manganese(IV).
Reduction: It can be reduced to manganese metal or lower oxidation states.
Substitution: The carbanide ion can be substituted with other ligands, leading to the formation of different manganese complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions include various manganese oxides, manganese metal, and substituted manganese complexes. These products have diverse applications in catalysis, materials science, and chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Carbanide;manganese(2+) has numerous scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metalloprotein functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, including batteries, sensors, and electronic devices.
Wirkmechanismus
The mechanism of action of carbanide;manganese(2+) involves its interaction with molecular targets and pathways. In catalytic processes, the manganese ion can facilitate electron transfer and bond formation/breaking. The carbanide ion can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s unique electronic structure allows it to participate in a wide range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Carbanide;manganese(2+) can be compared with other manganese compounds and carbanide complexes. Similar compounds include:
Manganese(II) oxide: A simple manganese compound with different reactivity and applications.
Manganese(III) acetate: Another manganese compound used in oxidation reactions.
Carbanide;iron(2+): A similar carbanide complex with iron instead of manganese, exhibiting different catalytic properties.
The uniqueness of carbanide;manganese(2+) lies in its specific combination of manganese and carbanide ions, which imparts distinct reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
89612-54-4 |
|---|---|
Molekularformel |
CH3Mn+ |
Molekulargewicht |
69.973 g/mol |
IUPAC-Name |
carbanide;manganese(2+) |
InChI |
InChI=1S/CH3.Mn/h1H3;/q-1;+2 |
InChI-Schlüssel |
JIPUPZCPBMJNNH-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


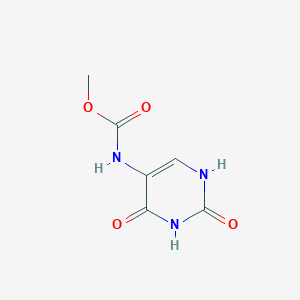
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14379971.png)
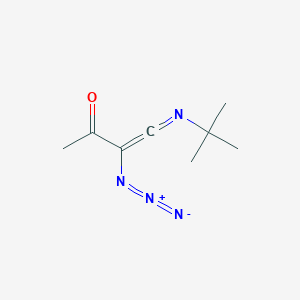
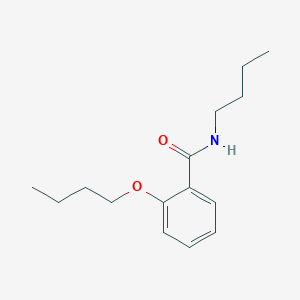
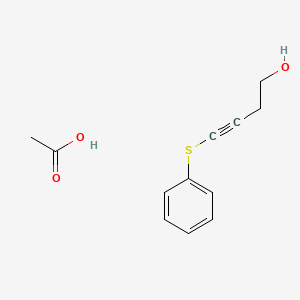
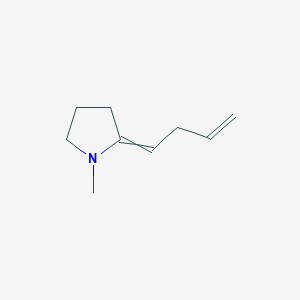
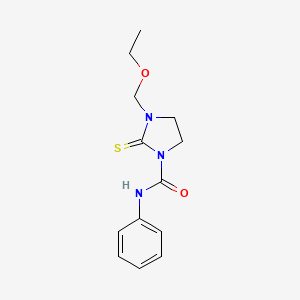
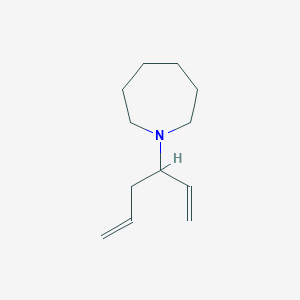
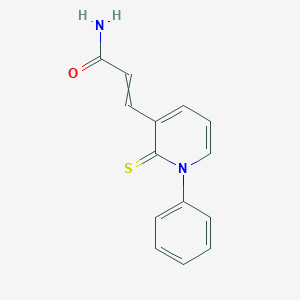
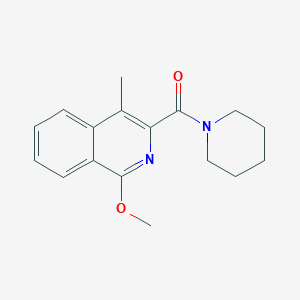
![Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14380014.png)
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
